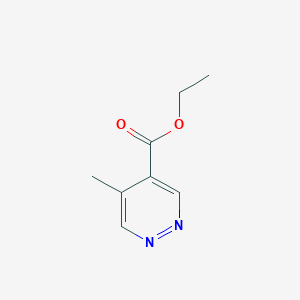

5-Methyl-pyridazine-4-carboxylic acid ethyl ester

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

5-Methyl-pyridazine-4-carboxylic acid ethyl ester is a heterocyclic compound which is a derivative of pyridazine . Pyridazine is a six-membered ring consisting of four carbon atoms and two nitrogen atoms .

Chemical Reactions Analysis

Esters, like this compound, undergo various reactions. They can be prepared from carboxylic acids by S N 2 reaction of a carboxylate ion with a primary alkyl halide or by Fischer esterification of a carboxylic acid with an alcohol in the presence of a mineral acid catalyst . Esters can also be hydrolyzed, either by aqueous base or aqueous acid, to yield a carboxylic acid plus an alcohol .Wissenschaftliche Forschungsanwendungen

Synthesis and Chemical Reactions

Heterocyclic Compound Synthesis : The synthesis of methyl esters of 5-aroyl-6-aryl-2-oxo-1,2,3,6-tetrahydropyrimidine-4-carboxylic acids demonstrates the versatility of pyridazine derivatives in forming complex heterocyclic compounds. These syntheses involve reactions with hydrazine hydrate, showcasing the compound's utility in creating pharmacologically relevant structures (Gein et al., 2009).

Efficient Synthesis Techniques : A general procedure for preparing 6-substituted-5-hydroxy-3-oxo-2,3-dihydro-pyridazine-4-carboxylic acid ethyl esters highlights the chemical reactivity and potential for diversification in synthetic chemistry, leading to moderate to good yields of 2,6-disubstituted derivatives. These processes are crucial for the development of new molecules with potential biological activities (Murphy et al., 2008).

Novel Triazole Derivatives : Research into the synthesis of novel triazole derivatives based on 4-methyl-chromene-2-one emphasizes the application of pyridazine derivatives in generating new compounds with diverse biological applications. This work showcases the role of these derivatives in synthesizing complex molecules for potential therapeutic uses (Mottaghinejad & Alibakhshi, 2018).

Antimicrobial Activity : The creation of imidazo[1,2-a]pyridine-2-carboxylic acid arylidenehydrazide derivatives and their examination for antimicrobial activity represent a direct application of pyridazine derivatives in medicinal chemistry. This research underlines the potential of these compounds in developing new antimicrobial agents (Turan-Zitouni et al., 2001).

Wirkmechanismus

Target of Action

Pyridazine derivatives, a group to which this compound belongs, have been shown to interact with a range of biological targets and exhibit various physiological effects .

Mode of Action

Pyridazine derivatives are known to interact with their targets in a variety of ways, leading to a wide range of biological activities .

Biochemical Pathways

Pyridazine derivatives have been found to impact numerous biochemical pathways, leading to a variety of downstream effects .

Result of Action

Pyridazine derivatives have been associated with a wide range of biological activities, including antimicrobial, antidepressant, anti-hypertensive, anticancer, antiplatelet, antiulcer, herbicidal, antifeedant, and various other anticipated biological activities .

Biochemische Analyse

Biochemical Properties

5-Methyl-pyridazine-4-carboxylic acid ethyl ester plays a significant role in biochemical reactions due to its unique structure. The pyridazine ring is characterized by weak basicity, a high dipole moment, and robust dual hydrogen-bonding capacity . These properties enable this compound to interact with various enzymes, proteins, and other biomolecules. For instance, it can form hydrogen bonds with amino acid residues in enzyme active sites, thereby influencing enzyme activity and stability. Additionally, its high dipole moment allows it to participate in π-π stacking interactions, which are crucial for molecular recognition processes .

Cellular Effects

This compound has been shown to affect various types of cells and cellular processes. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, it can activate or inhibit specific signaling pathways, leading to changes in gene expression profiles. These changes can result in altered cellular metabolism, affecting processes such as energy production, biosynthesis, and degradation of biomolecules . Furthermore, this compound can impact cell proliferation, differentiation, and apoptosis, depending on the cellular context and concentration used.

Molecular Mechanism

The molecular mechanism of action of this compound involves several key interactions at the molecular level. It can bind to specific biomolecules, such as enzymes and receptors, through hydrogen bonding, π-π stacking, and other non-covalent interactions . These binding interactions can lead to enzyme inhibition or activation, depending on the nature of the interaction and the target enzyme. Additionally, this compound can influence gene expression by interacting with transcription factors and other regulatory proteins, thereby modulating the transcriptional activity of specific genes .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time due to its stability and degradation properties. Studies have shown that this compound is relatively stable under standard laboratory conditions, but it can degrade over extended periods or under specific conditions, such as exposure to light or extreme pH . Long-term effects on cellular function have been observed in both in vitro and in vivo studies, indicating that prolonged exposure to this compound can lead to cumulative changes in cellular processes .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, it can have beneficial effects, such as enhancing cellular function and promoting cell survival . At high doses, it can exhibit toxic or adverse effects, including cell death, tissue damage, and systemic toxicity . Threshold effects have been observed, indicating that there is a specific dosage range within which the compound is effective without causing significant harm .

Metabolic Pathways

This compound is involved in various metabolic pathways, interacting with enzymes and cofactors that facilitate its metabolism . It can be metabolized through oxidation, reduction, and hydrolysis reactions, leading to the formation of various metabolites . These metabolic pathways can influence the overall metabolic flux and levels of specific metabolites within the cell .

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins . These interactions can affect the localization and accumulation of the compound, influencing its overall activity and function . For example, binding to transporters can facilitate the uptake of this compound into cells, while binding to intracellular proteins can affect its distribution within different cellular compartments .

Subcellular Localization

This compound exhibits specific subcellular localization patterns, which can influence its activity and function . Targeting signals and post-translational modifications can direct the compound to specific compartments or organelles within the cell . For instance, it may localize to the nucleus, where it can interact with transcription factors and influence gene expression, or to the mitochondria, where it can affect cellular metabolism and energy production .

Eigenschaften

IUPAC Name |

ethyl 5-methylpyridazine-4-carboxylate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H10N2O2/c1-3-12-8(11)7-5-10-9-4-6(7)2/h4-5H,3H2,1-2H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IXOIGNZETIAWGN-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=CN=NC=C1C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H10N2O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90532845 |

Source

|

| Record name | Ethyl 5-methylpyridazine-4-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90532845 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

166.18 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

92929-53-8 |

Source

|

| Record name | Ethyl 5-methylpyridazine-4-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90532845 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![[(Pyridin-4-ylmethyl)-amino]-acetic acid](/img/structure/B1317158.png)